molecular formula C9H18O2S B12923874 3-Hexylthiopropionic acid CAS No. 68298-41-9

3-Hexylthiopropionic acid

Cat. No.: B12923874
CAS No.: 68298-41-9
M. Wt: 190.31 g/mol
InChI Key: NKECJPAGCPRNDI-UHFFFAOYSA-N
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Description

3-Hexylthiopropionic acid is an organic compound that belongs to the class of thiol-containing carboxylic acids It is characterized by a hexyl group attached to a thiopropionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexylthiopropionic acid typically involves the reaction of hexylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the addition of the thiol group to the acrylonitrile. The resulting nitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hexylthiopropionic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers, amides.

Scientific Research Applications

3-Hexylthiopropionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Hexylthiopropionic acid involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid: A related compound with a hydroxyl group instead of a thiol group.

    3-Mercaptopropionic acid: Similar structure but with a shorter alkyl chain.

    Hexanoic acid: Lacks the thiol group but has a similar alkyl chain length.

Uniqueness

3-Hexylthiopropionic acid is unique due to the presence of both a thiol and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

68298-41-9

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

3-hexylsulfanylpropanoic acid

InChI

InChI=1S/C9H18O2S/c1-2-3-4-5-7-12-8-6-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

NKECJPAGCPRNDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC(=O)O

Origin of Product

United States

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